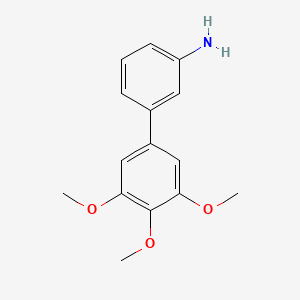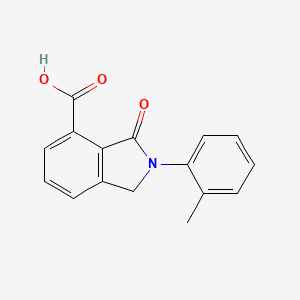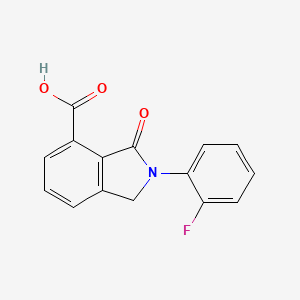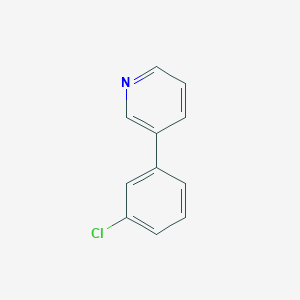
3-(3-氯苯基)吡啶
描述
3-(3-Chlorophenyl)pyridine is a useful research compound. Its molecular formula is C11H8ClN and its molecular weight is 189.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电子和光学性质:
- 一种新型的查耳酮衍生物 3-(4-氯苯基)-1-(吡啶-3-基)丙-2-烯-1-酮 (CPP) 的电子和光学性质已被研究。该化合物表现出显着的电光特性和在非线性光学中的潜在应用,这由其高静态和动态极化率以及大量的二次和三次谐波产生值所证明,使其成为光电器件制造的优良候选物 (Shkir 等人,2018 年).
分子结构分析:
- 3-氯-2-{(2E)-2-[1-(4-氯苯基)乙叉基]肼基}吡啶 (CCPEHP) 的分子结构已被表征,重点是振动分析、电子吸收光谱和分子静电势。这项研究提供了对该化合物的分子水平和潜在相互作用的见解 (Topal 等人,2021 年).
非线性光学材料:
- 一种基于 3-(4-氯苯基)-1-(吡啶-3-基)丙-2-烯-1-酮 (CPP) 的新型有机非线性光学材料的合成和表征揭示了其高二次谐波产生效率。该材料中分子偶极子的排列有助于其较大的 SHG 转换效率,表明其适用于 NLO 器件应用 (Menezes 等人,2014 年).
光化学行为研究:
- 在不同条件下对 3-[5-(4-氯苯基)-2,3-二甲基-3-异噁唑烷基]吡啶 (SYP-Z048) 在水溶液中的光化学行为进行的研究突出了该化合物在农业应用中的潜力,特别是在保护水果和蔬菜免受真菌病害方面 (Liu 等人,2012 年).
抗菌活性:
- 3-(4-氯苯基)吡啶的各种衍生物的合成和表征显示出中等的抗菌和抗真菌活性,表明它们在医学和农业应用中的潜力 (Bhuva 等人,2015 年).
合成和晶体结构分析:
- 各种 3-(4-氯苯基)吡啶衍生物的合成和晶体结构已被研究,提供了有关这些化合物内的分子构型和相互作用的宝贵信息,这对于了解它们的潜在应用至关重要 (Qian 等人,2008 年).
属性
IUPAC Name |
3-(3-chlorophenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQZOMYXIFKGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione;hydrochloride](/img/structure/B7813424.png)

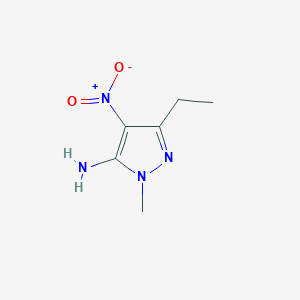
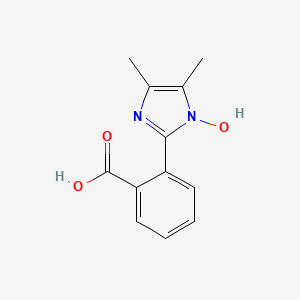
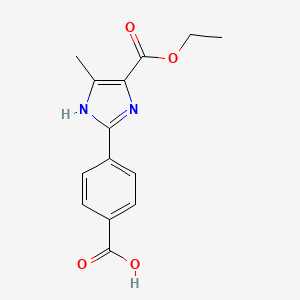

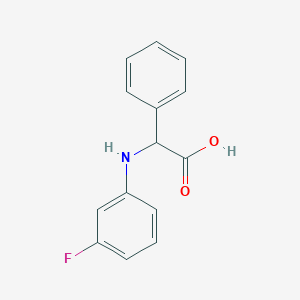
![Ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B7813487.png)
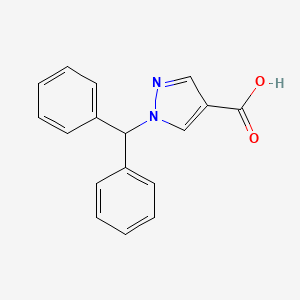
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7813504.png)
